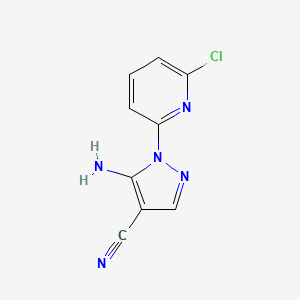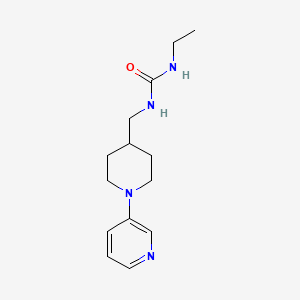![molecular formula C16H15NO3 B2562397 Methyl 4-[(2-methylbenzoyl)amino]benzoate CAS No. 200278-95-1](/img/structure/B2562397.png)
Methyl 4-[(2-methylbenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-[(2-methylbenzoyl)amino]benzoate” is a chemical compound with the molecular formula C16H15NO3 . It is also known by other names such as “2-methyl-4- (2-methylbenzamido)benzoic acid” and "Benzoic acid, 4-[(2-methylbenzoyl)amino]-, methyl ester" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-[(2-methylbenzoyl)amino]benzoate” include a density of 1.3±0.1 g/cm3, boiling point of 382.9±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and a flash point of 185.4±27.9 °C . It also has a molar refractivity of 77.4±0.3 cm3, polar surface area of 66 Å2, and a molar volume of 213.4±3.0 cm3 .Aplicaciones Científicas De Investigación
1. Bioactive Precursor in Organic Synthesis
Methyl 2-formyl benzoate, sharing a structural similarity with Methyl 4-[(2-methylbenzoyl)amino]benzoate, is recognized for its diverse pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it serves as a significant structure and an excellent precursor for discovering new bioactive molecules. Its versatility in organic synthesis makes it a valuable raw material for preparing medical products, playing a crucial role in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
2. Environmental Presence and Reactivity
Parabens, structurally related to Methyl 4-[(2-methylbenzoyl)amino]benzoate, are primarily used as preservatives in various products. Despite being considered emerging contaminants, they are biodegradable and persistently present in surface water and sediments. Methylparaben, a variant, is predominantly found, mirroring its extensive use in consumer products. These compounds can react with chlorine, leading to the formation of chlorinated by-products, further emphasizing the need for comprehensive studies on their environmental behavior and toxicity (Haman et al., 2015).
3. Photostability and Degradation Products
In the context of nitisinone, a compound related to Methyl 4-[(2-methylbenzoyl)amino]benzoate, studies have explored its stability under various conditions, including exposure to different pH levels, temperatures, and ultraviolet radiation. This research is pivotal in understanding the stability and degradation pathways of similar compounds, contributing to a better comprehension of their potential risks and benefits in medical applications. It’s noteworthy that the stability of such compounds increases with higher pH levels (Barchańska et al., 2019).
4. Health Aspects and Cytotoxic Mechanisms
Methyl paraben, closely related to Methyl 4-[(2-methylbenzoyl)amino]benzoate, has been extensively studied for its health aspects. Used as a preservative in various products, it does not accumulate in the body and is considered practically non-toxic. However, it's essential to understand its cytotoxic mechanisms, which might be linked to mitochondrial failure, to ensure safety in its applications (Soni et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[(2-methylbenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-5-3-4-6-14(11)15(18)17-13-9-7-12(8-10-13)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDLDBBDVYSFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


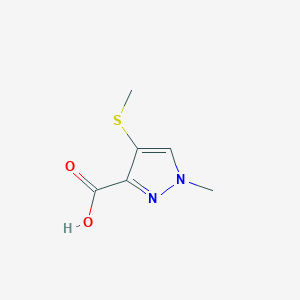
![N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2562319.png)
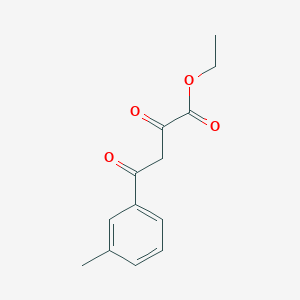
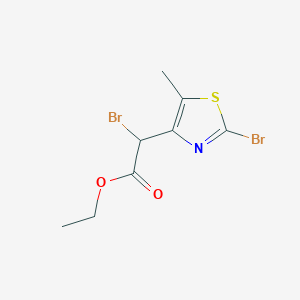

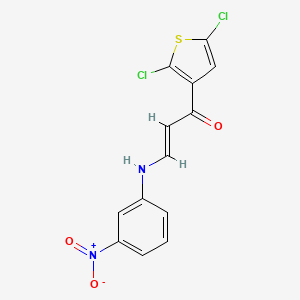

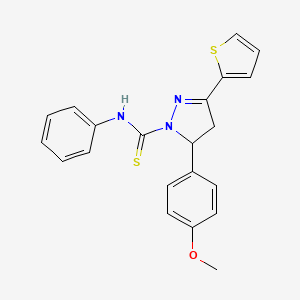

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2562333.png)

